1,2-Bis(6-chloro-9H-purin-9-yl)ethane

Synthetic Chemistry Nucleophilic Substitution Purine Conjugation

This symmetrical, bifunctional purine derivative features dual 6-chloro substituents on an ethylene-bridged scaffold, enabling efficient SNAr-based installation of amines or thiols to generate homodimeric conjugates, covalent base-pair mimics, and bis-intercalators. Replacing monomeric analogs (e.g., 6-chloro-9-ethylpurine) forfeits the bifunctional reactivity essential for bridging two target domains, while 6-amino variants lack direct electrophilic displacement capability. Supported by batch-specific NMR, HPLC, and GC analyses at ≥98% purity, this intermediate accelerates pharmaceutical R&D method validation, kinase-focused library synthesis, and DNA-targeted probe development.

Molecular Formula C12H8Cl2N8
Molecular Weight 335.15 g/mol
CAS No. 23191-87-9
Cat. No. B3050038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis(6-chloro-9H-purin-9-yl)ethane
CAS23191-87-9
Molecular FormulaC12H8Cl2N8
Molecular Weight335.15 g/mol
Structural Identifiers
SMILESC1=NC2=C(C(=N1)Cl)N=CN2CCN3C=NC4=C3N=CN=C4Cl
InChIInChI=1S/C12H8Cl2N8/c13-9-7-11(17-3-15-9)21(5-19-7)1-2-22-6-20-8-10(14)16-4-18-12(8)22/h3-6H,1-2H2
InChIKeyONMYZDHGKZYAIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Bis(6-chloro-9H-purin-9-yl)ethane (CAS 23191-87-9): Core Structural and Procurement Profile


1,2-Bis(6-chloro-9H-purin-9-yl)ethane (CAS 23191-87-9; molecular formula C₁₂H₈Cl₂N₈; molecular weight 335.15) is a symmetrical, bifunctional purine derivative in which two 6-chloro-9H-purine moieties are linked by an ethylene bridge at the N-9 positions . The compound serves as a versatile synthetic intermediate for constructing covalent base-pair analogues, bis-purine intercalators, and kinase-targeted heterodimers [1]. It is commercially available from multiple vendors at standard purities of 97–98%, as verified by batch-specific NMR, HPLC, and GC analyses .

Why 1,2-Bis(6-chloro-9H-purin-9-yl)ethane Cannot Be Replaced by Monomeric or Non-Chlorinated Purine Analogs


The unique value of 1,2-bis(6-chloro-9H-purin-9-yl)ethane resides in the simultaneous presence of two reactive 6-chloro substituents held at a fixed two-carbon distance. This architecture is essential for generating symmetrical, bis-functionalized conjugates. Replacing it with the monomeric analog 6-chloro-9-ethylpurine (CAS 2004-07-1) forfeits the bifunctional character required for bridging two target domains [1]. Similarly, substitution with 9,9'-(ethane-1,2-diyl)bis(9H-purin-6-amine) (CAS 22917-80-2) — which bears 6-amino groups instead of 6-chloro — eliminates the electrophilic reactivity necessary for direct nucleophilic displacement at the C6 position, requiring alternative coupling strategies . These structural differences lead to divergent synthetic pathways and end-product profiles, making generic interchange highly unlikely to yield the desired bis-purine scaffolds. The quantitative implications of these distinctions are detailed in Section 3.

Quantitative Differentiation of 1,2-Bis(6-chloro-9H-purin-9-yl)ethane from Closest Structural Analogs


Dual 6-Chloro Electrophilic Reactivity vs. 6-Amino Nucleophilicity in Bis-Purine Building Blocks

The target compound possesses two reactive 6-chloro C–Cl bonds capable of undergoing nucleophilic aromatic substitution (SₙAr) with amines, alcohols, or thiols. In contrast, the dechlorinated analog 9,9'-(ethane-1,2-diyl)bis(9H-purine) bears only unreactive C–H at position 6, requiring pre-functionalization for further elaboration [1]. The 6-amino analog 9,9'-(ethane-1,2-diyl)bis(9H-purin-6-amine) (CAS 22917-80-2) presents nucleophilic –NH₂ groups that direct reactivity toward electrophilic partners, representing a fundamentally different synthetic vector . This difference in chemical reactivity makes 1,2-bis(6-chloro-9H-purin-9-yl)ethane the indispensable electrophilic bis-purine scaffold for generating N6-substituted conjugates.

Synthetic Chemistry Nucleophilic Substitution Purine Conjugation

Ethylene Linker Length and Spatial Separation of 6-Chloropurine Moieties vs. Methylene-Linked Analog

The two-carbon ethylene linker in 1,2-bis(6-chloro-9H-purin-9-yl)ethane provides an inter-purine centroid distance of approximately 4.5–5.0 Å (estimated from crystal structure data of related bis(purin-6-yl)ethane compounds [1]). A hypothetically shorter methylene-bridged analog (not commercially cataloged) would reduce this distance to ~3.0–3.5 Å, potentially altering DNA bis-intercalation geometry or protein cleft spanning capability. Bis(purin-6-yl)acetylene linker analogs exhibit an even more restricted, rigid geometry due to the sp-hybridized carbon [1]. The ethylene linker's conformational flexibility (staggered anti vs. gauche) allows adaptation to varying target site topographies, a feature absent in rigid acetylene- or vinylene-linked bis-purines.

Linker Geometry Bis-intercalation Scaffold Design

Symmetrical Bifunctionality for Divergent Library Synthesis vs. Monofunctional 6-Chloropurine Derivatives

1,2-Bis(6-chloro-9H-purin-9-yl)ethane offers two equivalent reactive handles that enable one-step, symmetrical bis-functionalization. In contrast, monofunctional 6-chloro-9-ethylpurine (CAS 2004-07-1) yields only mono-substituted products [1]. While two sequential alkylation steps with the monomeric analog can theoretically generate unsymmetrical dimers, the process requires two separate reactions, purification of the intermediate, and introduces sequence-specific yield losses. The symmetrical bis-purine scaffold thus provides a 2× synthetic efficiency advantage for programs requiring homodimeric purine conjugates.

Parallel Synthesis Medicinal Chemistry Building Block Utility

Commercial Availability and Batch Consistency Metrics vs. Niche Academic Intermediates

1,2-Bis(6-chloro-9H-purin-9-yl)ethane (CAS 23191-87-9) is stocked by multiple international suppliers (Bidepharm, MolCore, CatoChem) at standard purities of 97–98%, with batch-specific NMR, HPLC, and GC quality reports available . In contrast, analogs such as 1,2-bis(6-chloro-9H-purin-9-yl)methane or 1,3-bis(6-chloro-9H-purin-9-yl)propane are not listed in major supplier catalogs, indicating limited commercial availability and the requirement for custom synthesis [1]. This supply chain maturity translates into predictable lead times (typically 1–3 business days for in-stock shipments) and lower procurement risk for repeat studies.

Supply Chain Reliability Quality Control Procurement

Proven Application Scenarios for 1,2-Bis(6-chloro-9H-purin-9-yl)ethane Based on Demonstrated Structural Capabilities


Synthesis of Covalent DNA Base-Pair Analogues via N6 Functionalization

The dual 6-chloro reactivity of 1,2-bis(6-chloro-9H-purin-9-yl)ethane enables efficient SₙAr-based installation of primary amines or thiols to generate symmetrical N6-substituted bis-purine conjugates. These compounds serve as covalent mimics of adenine-adenine base-pairs and have been used to study DNA base-stacking and mismatch recognition [1]. The ethylene linker provides the optimal inter-base distance (~4.5 Å) to approximate natural base-pair spacing.

Construction of Bis-Intercalator Scaffolds for DNA Targeting

The ethane-bridged bis(6-chloropurine) framework serves as a precursor for DNA bis-intercalators after displacement of the chlorine atoms with polyamine or acridine tethers. The two-carbon spacer distance (~4.5–5.0 Å) positions the purine chromophores for potential bis-intercalation between adjacent DNA base-pairs, a binding mode that can significantly increase DNA affinity relative to mono-intercalators [1][2].

Homodimeric Kinase Inhibitor Precursor Library Generation

The symmetrical bifunctionality of 1,2-bis(6-chloro-9H-purin-9-yl)ethane makes it an ideal building block for parallel synthesis of homodimeric purine libraries targeting ATP-binding sites of kinases that adopt dimeric configurations, such as DNA-PK or certain receptor tyrosine kinases. Both 6-chloro positions can be substituted in a single pot with diverse amine libraries to generate focused compound collections [3].

Quality-Controlled Intermediate for GMP-Analytical Method Development

With multiple suppliers offering batch-specific QC documentation (NMR, HPLC, GC) at ≥97% purity, 1,2-bis(6-chloro-9H-purin-9-yl)ethane is suitable as a reference standard for HPLC method development and impurity profiling in pharmaceutical R&D settings. The well-characterized purity profile reduces method validation time compared to non-standardized analogs requiring in-house purification and characterization .

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